Ipsenol Ipsenol Ipsenol is a natural product found in Ips cembrae and Ips paraconfusus with data available.
Brand Name: Vulcanchem
CAS No.: 35628-05-8
VCID: VC21345052
InChI: InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,8,10-11H,1,4,6-7H2,2-3H3/t10-/m0/s1
SMILES: CC(C)CC(CC(=C)C=C)O
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

Ipsenol

CAS No.: 35628-05-8

Cat. No.: VC21345052

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Ipsenol - 35628-05-8

CAS No. 35628-05-8
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name (4S)-2-methyl-6-methylideneoct-7-en-4-ol
Standard InChI InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,8,10-11H,1,4,6-7H2,2-3H3/t10-/m0/s1
Standard InChI Key RHAXCOKCIAVHPB-JTQLQIEISA-N
Isomeric SMILES CC(C)C[C@@H](CC(=C)C=C)O
SMILES CC(C)CC(CC(=C)C=C)O
Canonical SMILES CC(C)CC(CC(=C)C=C)O

Chemical Structure and Properties

Ipsenol, chemically identified as 2-methyl-6-methylene-7-octen-4-ol, belongs to the monoterpene alcohol class of compounds. Its structure features a primary functional hydroxyl group attached to the fourth carbon of an eight-carbon chain with two methylene groups, making it a structurally distinct terpene derivative with significant biological activity .

Stereochemistry and Isomeric Forms

The stereochemistry of ipsenol is particularly important for its biological activity. Natural ipsenol exists predominantly as the (4S)-(-)-ipsenol enantiomer, which exhibits specific levorotatory optical activity. This stereochemical specificity is critical to its function as a bark beetle pheromone, as the biological activity is often enantiospecific . The absolute configuration of natural ipsenol has been confirmed through both spectroscopic analyses and chemical synthesis approaches .

Related Compounds

Ipsenol's structural and functional properties are closely related to ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol), another important bark beetle pheromone. These compounds often work in concert with other semiochemicals such as cis-verbenol in beetle communication systems . While ipsenol contains one double bond in its structure, ipsdienol features an additional double bond, creating different chemical properties and biological responses.

Biological Function and Ecological Significance

Role in Bark Beetle Communication

Ipsenol functions primarily as an aggregation pheromone in various species of bark beetles (Coleoptera: Curculionidae: Scolytinae), particularly those within the genus Ips. These chemical signals are crucial for coordinating mass attacks on host trees, mate location, and successful colonization of suitable habitats .

Species-Specific Production and Response

Different Ips species produce and respond to distinct pheromone blends involving ipsenol. For instance, the California five-spined ips (Ips paraconfusus) males produce (4S)-(-)-ipsenol as a key component of their aggregation pheromone . Field studies have demonstrated that the eastern fivespined ips (Ips grandicollis) responds strongly to ipsenol in combination with either cis-verbenol or ipsdienol .

Interspecific Attraction and Response Patterns

Research conducted in Georgia and Louisiana has revealed complex patterns of attraction between different Ips species and their associated pheromones. The most effective pheromone blends identified for specific species include:

Bark Beetle SpeciesMost Attractive Binary Blend
Ips avulsusipsdienol + ipsenol
Ips calligraphuscis-verbenol + ipsdienol
Ips grandicolliscis-verbenol + ipsenol OR ipsdienol + ipsenol

This research also documented cross-attraction phenomena, where I. grandicollis showed attraction to pheromone blends that were most attractive to I. avulsus .

Biosynthesis of Ipsenol

De Novo Synthesis in Bark Beetles

Compelling evidence supports the de novo biosynthesis of ipsenol within bark beetles themselves, rather than sequestration from host plants. Radiolabeling studies have confirmed that male Ips paraconfusus can synthesize ipsenol internally. When analyzed through gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), the radiolabeled compounds matched the retention times of standard unlabeled derivatives, confirming their identity .

Stereochemical Control in Biosynthesis

The biosynthetic pathway in beetles demonstrates remarkable stereochemical control. Analysis of the enantiomeric composition of beetle-produced ipsenol using chiral GC analysis and diastereomeric derivatives confirms that male I. paraconfusus predominantly produces the (4S) enantiomer, which corresponds to previously established analyses of this species .

Applications in Pest Management

Monitoring Tool for Bark Beetle Populations

Research has demonstrated that pheromone blends containing ipsenol can be effectively used to monitor populations of multiple Ips species simultaneously. Despite some reduction in catch efficiency when compared to species-specific binary blends, traps baited with the tertiary blend of ipsenol, ipsdienol, and cis-verbenol still captured high numbers of all three southern Ips species .

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